3,6-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 3,6-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the oxazole and pyridine rings. Common reagents used in these reactions include acetyl chloride, benzoyl chloride, and various catalysts . The reaction conditions often involve the use of solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions on the pyrazole and pyridine rings.
Scientific Research Applications
3,6-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it has been shown to interact with the enzyme Leishmania major pteridine reductase 1 (LmPTR1), leading to the inhibition of the enzyme’s activity and the suppression of leishmanial growth .
Comparison with Similar Compounds
Similar compounds to 3,6-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other heterocyclic compounds with pyrazole, oxazole, and pyridine rings. Some examples are:
Indole derivatives: These compounds also contain a nitrogen-containing ring and have diverse biological activities.
Imidazole derivatives: Similar in structure to oxazole, imidazole-containing compounds have a wide range of applications in medicine and industry.
Pyrazoline derivatives: These compounds are known for their biological activities, including anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H21N5O2/c1-10(9-22-12(3)5-6-19-22)8-18-16(23)14-7-11(2)20-17-15(14)13(4)21-24-17/h5-7,10H,8-9H2,1-4H3,(H,18,23) |
InChI Key |
JAZBMRZNHFAQJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(C)CNC(=O)C2=C3C(=NOC3=NC(=C2)C)C |
Origin of Product |
United States |
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